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molecular formula C12H16ClNO2 B8686781 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrochloride

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrochloride

Cat. No. B8686781
M. Wt: 241.71 g/mol
InChI Key: IIOABNZXNMDTCF-UHFFFAOYSA-N
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Patent
US04766131

Procedure details

To a stirred solution of N-acetyl-3,4-dimethoxyphenethylamine (112.1 g, 0.502 m) in toluene (600 ml) maintained at 90°-95° was added dropwise phosphorusoxychloride (180.9 g, 112 ml, 1.179 mole) over a period of 1 hour. The mixture was heated to reflux for 2 hr, cooled to ambient temperature, and the solid hydrochloride salt collected by filtration, 170.4 g (wet with toluene). m.p. (after drying) 202°-203°.
Quantity
112.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([O:15][CH3:16])[CH:8]=1)(=O)[CH3:2].P(Cl)(Cl)([Cl:19])=O>C1(C)C=CC=CC=1>[ClH:19].[CH3:16][O:15][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[O:13][CH3:14])[C:1]([CH3:2])=[N:4][CH2:5][CH2:6]2 |f:3.4|

Inputs

Step One
Name
Quantity
112.1 g
Type
reactant
Smiles
C(C)(=O)NCCC1=CC(=C(C=C1)OC)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
112 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid hydrochloride salt collected by filtration, 170.4 g (wet with toluene)
CUSTOM
Type
CUSTOM
Details
(after drying) 202°-203°

Outcomes

Product
Name
Type
Smiles
Cl.COC=1C=C2CCN=C(C2=CC1OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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